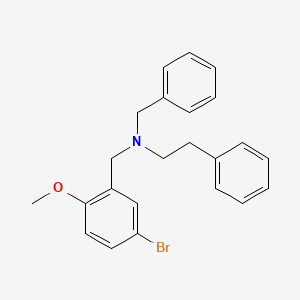
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, also known as DFP-10825, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in the treatment of various medical conditions.
作用機序
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine exerts its pharmacological effects by binding to and inhibiting the activity of the sigma-1 receptor. This receptor is involved in several physiological processes, including pain perception, mood regulation, and cellular signaling. By inhibiting the activity of this receptor, N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of several signaling pathways involved in cancer development. Additionally, it has been shown to have anxiolytic and antidepressant effects, and to modulate pain perception.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. Additionally, it has been shown to have significant activity against several types of cancer cells, making it a promising candidate for further study.
However, there are also some limitations to using N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments. It has been shown to have some toxicity in animal studies, and its effects on human cells and tissues are not yet fully understood. Additionally, its mechanism of action is not yet fully elucidated, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for the study of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. First, further research is needed to fully elucidate its mechanism of action and its effects on different signaling pathways. Additionally, more studies are needed to determine its safety and efficacy in humans, and to explore its potential use in the treatment of various medical conditions.
Second, more research is needed to explore the potential use of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in combination with other drugs or therapies. It has been shown to have synergistic effects with several other compounds, including tamoxifen and paclitaxel, which suggests that it may be useful in combination therapy.
Third, more research is needed to explore the potential use of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in personalized medicine. It has been shown to have differential effects on different cancer cell lines, which suggests that it may be useful in tailoring treatments to individual patients.
In conclusion, N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is a promising compound that has been extensively studied for its potential use in the treatment of various medical conditions. Further research is needed to fully elucidate its mechanism of action, safety, and efficacy, and to explore its potential use in combination therapy and personalized medicine.
合成法
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 2-phenylethylamine to form N-(3,4-difluorophenyl)-1-(2-phenylethyl)piperidin-4-amine. This intermediate is then subjected to further reactions to yield N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine.
科学的研究の応用
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have significant activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of pain, anxiety, and depression.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c20-18-7-6-17(14-19(18)21)22-16-9-12-23(13-10-16)11-8-15-4-2-1-3-5-15/h1-7,14,16,22H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWUVUOYDEETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=C(C=C2)F)F)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)
